dilithium;6-amino-2-(hydrazinecarbonyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Lucifer Yellow is typically synthesized by compounding it with carbohydrazide and preparing it as a lithium salt. The carbohydrazide group allows it to be covalently linked to surrounding biomolecules during aldehyde fixation . Other cations such as ammonium or potassium can be used when lithium is undesirable, but the resulting salts are less soluble in water .
Industrial Production Methods
In industrial settings, Lucifer Yellow is produced by combining the appropriate precursors under controlled conditions to ensure the formation of the desired lithium salt. The process involves careful handling of reagents and maintaining specific reaction conditions to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Lucifer Yellow undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its fluorescence properties.
Reduction: Reduction reactions can alter the compound’s structure and fluorescence characteristics.
Substitution: Lucifer Yellow can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as changes in fluorescence or structural modifications .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in altered fluorescent properties, while substitution reactions can yield derivatives with different functional groups .
Scientific Research Applications
Lucifer Yellow is widely used in scientific research due to its unique properties:
Cell Biology: It is used to visualize cells and their components under a fluorescence microscope.
Neuroscience: The dye is employed to trace neuronal pathways and study the morphology of neurons.
Molecular Biology: Lucifer Yellow is used to label and track biomolecules during various biological processes.
Medical Research: The compound is utilized in studies involving cell signaling and communication.
Industrial Applications: It is used in quality control processes to detect and analyze biological contaminants.
Mechanism of Action
Lucifer Yellow exerts its effects by binding to biomolecules and emitting fluorescence when exposed to specific wavelengths of light. The carbohydrazide group allows it to form covalent bonds with surrounding biomolecules during aldehyde fixation, making it a valuable tool for visualizing cellular structures . The molecular targets and pathways involved include various cellular components that interact with the dye, allowing researchers to study cellular processes in detail .
Comparison with Similar Compounds
Similar Compounds
Fluorescein: Another widely used fluorescent dye with different excitation and emission wavelengths.
Rhodamine: A fluorescent dye with distinct chemical properties and applications.
Texas Red: Known for its strong fluorescence and stability.
Uniqueness
Lucifer Yellow is unique due to its high solubility in water, ability to form covalent bonds with biomolecules, and specific fluorescence properties. These characteristics make it particularly useful for applications requiring long-term visualization of cellular structures .
Properties
Molecular Formula |
C13H8Li2N4O9S2 |
---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
dilithium;6-amino-2-(hydrazinecarbonyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate |
InChI |
InChI=1S/C13H10N4O9S2.2Li/c14-10-5-1-4(27(21,22)23)2-6-9(5)7(3-8(10)28(24,25)26)12(19)17(11(6)18)13(20)16-15;;/h1-3H,14-15H2,(H,16,20)(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |
InChI Key |
DLBFLQKQABVKGT-UHFFFAOYSA-L |
Canonical SMILES |
[Li+].[Li+].C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)C(=O)NN)S(=O)(=O)[O-])N)S(=O)(=O)[O-] |
Origin of Product |
United States |
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